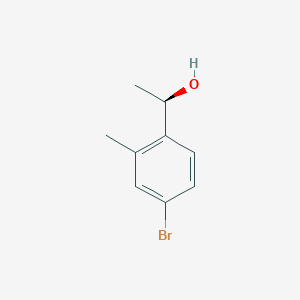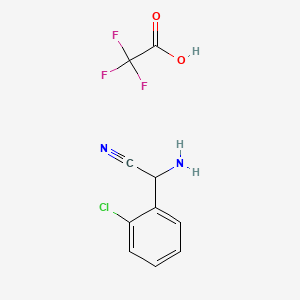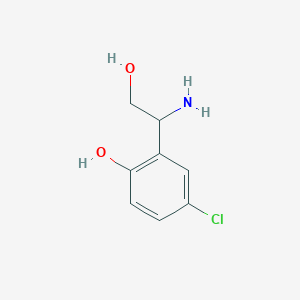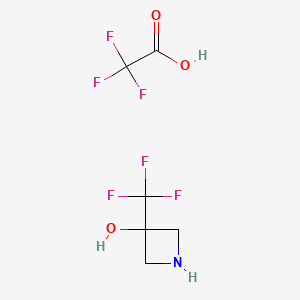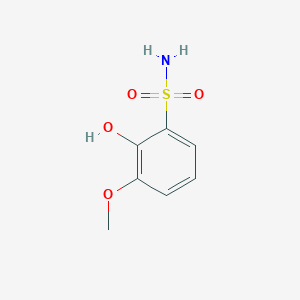
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is known for its diverse biological activities and is often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives.
科学的研究の応用
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and a benzoxazole or benzimidazole moiety, but they differ in their specific substituents and overall structure.
Benzothiazole derivatives: These compounds share a similar heterocyclic core but have different functional groups and biological activities.
特性
分子式 |
C13H16ClN3O3 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
methyl 2-piperazin-1-yl-1,3-benzoxazole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-18-12(17)9-2-3-10-11(8-9)19-13(15-10)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3;1H |
InChIキー |
FUUXNPNNVDTQME-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


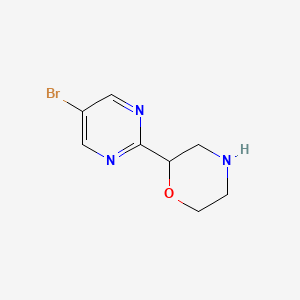
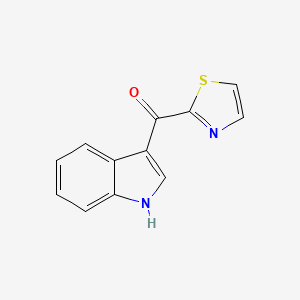
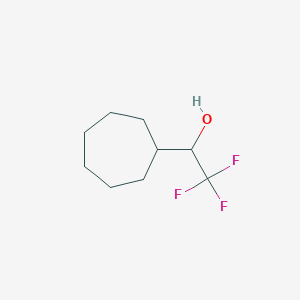
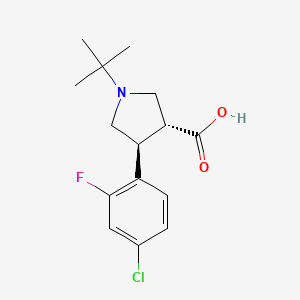
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
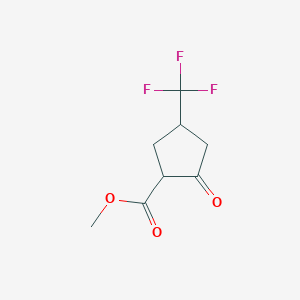
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
